molecular formula C8H8BrN3O B13336973 (6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol

(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B13336973
M. Wt: 242.07 g/mol
InChI Key: CHSQNXUMPUKWLN-UHFFFAOYSA-N
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Description

(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the imidazo[1,2-a]pyridine scaffold .

Mechanism of Action

The mechanism of action of (6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application, but it generally involves binding to target molecules and modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

(6-amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol

InChI

InChI=1S/C8H8BrN3O/c9-7-1-5(10)2-12-3-6(4-13)11-8(7)12/h1-3,13H,4,10H2

InChI Key

CHSQNXUMPUKWLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2C=C1N)CO)Br

Origin of Product

United States

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